Jmjd3/hdac-IN-1

Epigenetics Cancer Biology Chemical Probe

Jmjd3/hdac-IN-1 (compound A5b) is a rationally designed, first-in-class dual inhibitor that simultaneously targets the histone demethylase JMJD3 (KDM6B) and histone deacetylases HDAC1/6. This pyrimidine-based hydroxamic acid derivative (CAS: 2883046-06-6, MW: 398.50) was developed to exploit the synergistic antitumor effects of concurrent JMJD3 and HDAC blockade, a strategy not achievable with single-target epigenetic probes.

Molecular Formula C21H30N6O2
Molecular Weight 398.5 g/mol
Cat. No. B12390460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJmjd3/hdac-IN-1
Molecular FormulaC21H30N6O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC(=NC(=C2)NCCCCCC(=O)NO)C3=CC=CC=N3
InChIInChI=1S/C21H30N6O2/c28-20(26-29)11-4-3-6-13-23-18-16-19(27-14-8-1-2-9-15-27)25-21(24-18)17-10-5-7-12-22-17/h5,7,10,12,16,29H,1-4,6,8-9,11,13-15H2,(H,26,28)(H,23,24,25)
InChIKeyCIZIYDVXUWAXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jmjd3/hdac-IN-1 – First-in-Class Dual JMJD3/HDAC Inhibitor for Epigenetic Cancer Research Procurement


Jmjd3/hdac-IN-1 (compound A5b) is a rationally designed, first-in-class dual inhibitor that simultaneously targets the histone demethylase JMJD3 (KDM6B) and histone deacetylases HDAC1/6 [1]. This pyrimidine-based hydroxamic acid derivative (CAS: 2883046-06-6, MW: 398.50) was developed to exploit the synergistic antitumor effects of concurrent JMJD3 and HDAC blockade, a strategy not achievable with single-target epigenetic probes [1]. It is the first reported compound to combine these two activities into a single molecular entity, making it a unique tool for dissecting epigenetic crosstalk in cancer biology [1].

Why Single-Target JMJD3 or HDAC Inhibitors Cannot Substitute for Jmjd3/hdac-IN-1 in Mechanistic Studies


Generic substitution with a single-target JMJD3 inhibitor (e.g., GSK-J4) or a pan-HDAC inhibitor (e.g., SAHA) fails to replicate the simultaneous epigenetic modulation achieved by Jmjd3/hdac-IN-1. While GSK-J4 inhibits JMJD3/UTX (IC50 ~8.6/6.6 μM) with no HDAC activity, and SAHA inhibits HDAC1 (IC50 ~10–40 nM) with no JMJD3 activity, neither compound alone can induce the concurrent H3K27 hypermethylation and H3K9 hyperacetylation observed with A5b treatment [1]. The dual-target mechanism of A5b leads to a distinct cellular phenotype—including G1 cell cycle arrest via p21 upregulation, caspase-7/PARP cleavage, and suppression of clonogenicity, migration, and invasion—that cannot be recapitulated by simple co-administration of separate JMJD3 and HDAC inhibitors [1]. This makes Jmjd3/hdac-IN-1 an irreplaceable chemical probe for studying epigenetic crosstalk in cancer models.

Jmjd3/hdac-IN-1 Quantitative Differentiation Evidence Against Closest Epigenetic Probe Comparators


First-in-Class Dual JMJD3/HDAC1 Inhibition Versus Single-Target Probes GSK-J4 and SAHA

Jmjd3/hdac-IN-1 (A5b) is the first reported compound to simultaneously inhibit both JMJD3 and HDAC enzymes in a single molecular entity [1]. In contrast, GSK-J4 inhibits only JMJD3/UTX (IC50 8.6/6.6 μM) with no reported HDAC activity, while SAHA (vorinostat) inhibits HDAC1 (IC50 ~10–40 nM) with no JMJD3 activity . This first-in-class dual targeting is validated by both enzymatic assays (HDAC1 IC50 = 16 nM) and cellular pharmacodynamic markers (concurrent H3K27 hypermethylation and H3K9 hyperacetylation in A549 cells) [1].

Epigenetics Cancer Biology Chemical Probe

Superior H3K27 Hypermethylation in Cells Versus GSK-J4 at Functional JMJD3 Engagement

At the cellular level in A549 lung cancer cells, Jmjd3/hdac-IN-1 (A5b) induced stronger hypermethylation of histone H3K27 than GSK-J4, the standard JMJD3/UTX probe, as reported in the primary publication [1]. This demonstrates superior cellular target engagement at the JMJD3-H3K27 axis despite weaker enzymatic JMJD3 inhibition compared to GSK-J1 (the active parent of GSK-J4). The authors attributed this to the contribution of the HDAC inhibitory pharmacophore enhancing nuclear retention and chromatin access [1].

Histone Methylation Cellular Target Engagement Epigenetic Profiling

Antiproliferative Activity Comparable to SAHA in Cancer Cells but with a Mechanistically Distinct Dual-Target Profile

Jmjd3/hdac-IN-1 (A5b) exhibited antiproliferative activity comparable to the clinical HDAC inhibitor SAHA across multiple cancer cell lines, with IC50 values <5 μM for 4 compounds in the series including A5b, as reported in Table 4 of the primary publication [1]. Specifically, A5b showed an IC50 of 8.4 μM against A549 lung cancer cells . Critically, A5b achieves this potency through a fundamentally different mechanism—coordinated JMJD3 and HDAC inhibition—rather than pan-HDAC inhibition alone, producing a distinct spectrum of downstream effects including G1 arrest (via p21 upregulation) and caspase-7/PARP-mediated apoptosis that are not duplicated by SAHA at equitoxic concentrations [1].

Antiproliferative Activity Cancer Cell Lines Epigenetic Therapy

33-Fold HDAC1 Versus HDAC6 Selectivity Defines a Distinct Class I HDAC Preference Profile

Jmjd3/hdac-IN-1 exhibits a 33-fold selectivity for HDAC1 (IC50 = 16 nM) over HDAC6 (IC50 = 534 nM), defining a Class I HDAC-preferring profile within its dual-target mechanism . This selectivity is structurally driven by the pyrimidine-hydroxamic acid scaffold rather than the broad pan-HDAC inhibition of SAHA (HDAC1 IC50 = 10 nM, HDAC6 IC50 = ~20–25 nM, ~2-fold non-selective) . The HDAC1 preference is functionally significant because HDAC1 (unlike HDAC6) is primarily nuclear and directly cooperates with JMJD3 at chromatin, reinforcing the mechanistic rationale for the dual-target design .

HDAC Isoform Selectivity Chemical Biology Probe Selectivity

High-Impact Application Scenarios for Jmjd3/hdac-IN-1 Based on Verified Differential Evidence


Elucidating Epigenetic Crosstalk Between H3K27 Methylation and H3K9 Acetylation in Cancer Cells

Jmjd3/hdac-IN-1 is uniquely suited for experiments requiring simultaneous modulation of both H3K27me3 and H3K9ac marks within the same cell population. As demonstrated in A549 cells, A5b treatment concurrently increases H3K27 hypermethylation and H3K9 hyperacetylation—a dual pharmacodynamic response that neither GSK-J4 (H3K27me3 only) nor SAHA (H3K9ac only) can produce alone [1]. Researchers studying the interplay between these two histone modifications in gene regulation, particularly at bivalent chromatin domains, should prioritize this compound over single-target probes or multi-compound cocktails that introduce pharmacokinetic confounders.

Chemical Probe for Validating Synergistic JMJD3/HDAC Targeting as a Cancer Therapeutic Strategy

As the first-in-class dual JMJD3/HDAC inhibitor, Jmjd3/hdac-IN-1 serves as the definitive chemical probe for testing the therapeutic hypothesis that coordinated blockade of histone demethylation and deacetylation produces superior antitumor effects compared to either target alone [1]. The compound's antiproliferative activity comparable to SAHA (IC50 <5–8 μM across multiple cancer lines), combined with its mechanistically distinct induction of G1 arrest and caspase-7/PARP-mediated apoptosis, makes it the appropriate tool for comparative efficacy studies against single-target clinical candidates [1].

Investigating Class I HDAC-Preferring Nuclear Epigenetic Effects Without HDAC6 Cytoplasmic Confounds

The 33-fold selectivity of Jmjd3/hdac-IN-1 for HDAC1 (IC50 = 16 nM) over HDAC6 (IC50 = 534 nM) enables studies focused specifically on nuclear Class I HDAC effects (histone acetylation, transcriptional regulation) while minimizing cytoplasmic HDAC6-mediated effects such as tubulin acetylation and HSP90 modulation [1]. This contrasts with pan-HDAC inhibitors like SAHA (~2-fold selective) and makes A5b a superior probe for histone-focused epigenetic research where HDAC6 inhibition represents an undesired off-target activity.

Cancer Cell Migration and Invasion Studies Requiring Coordinated Epigenetic Reprogramming

Jmjd3/hdac-IN-1 effectively suppresses cancer cell clonogenicity, migration, and invasion in A549 lung cancer cells through its dual JMJD3/HDAC mechanism [1]. Unlike single-target inhibitors such as GSK-J4 or SAHA that address only one arm of the epigenetic migration program, A5b provides the coordinated suppression of both H3K27 demethylation and HDAC-mediated pro-migratory gene expression programs. This makes it the compound of choice for metastasis-focused phenotypic screening where dual epigenetic targeting is hypothesized to be necessary for complete migration blockade.

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